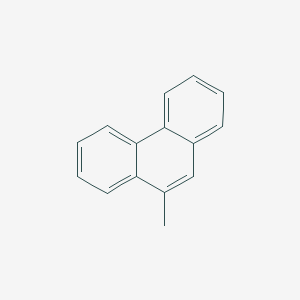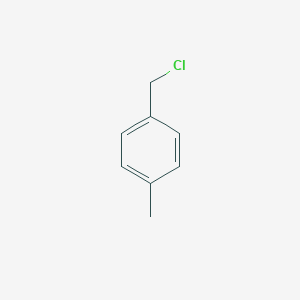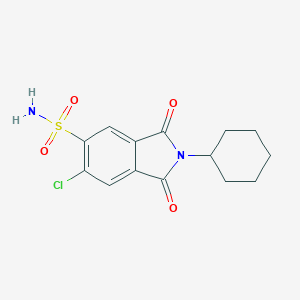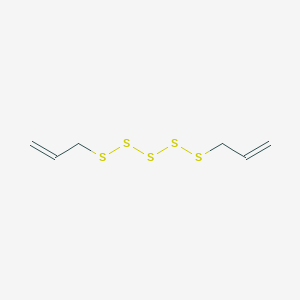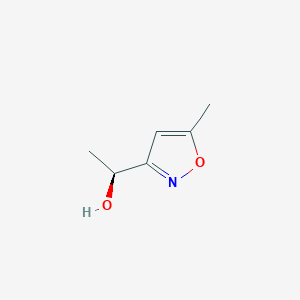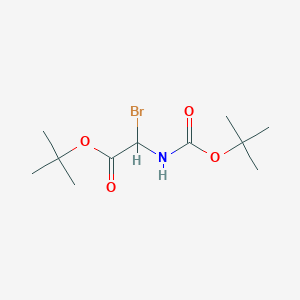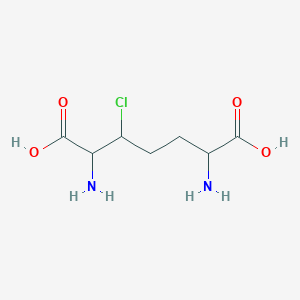
3-Chlorodiaminopimelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorodiaminopimelic acid (3-CDAP) is a derivative of diaminopimelic acid (DAP) which is a key component of bacterial cell walls. 3-CDAP has been extensively studied for its potential use as a biomarker for bacterial infections and as a tool for studying bacterial cell wall biosynthesis.
Mécanisme D'action
The mechanism of action of 3-Chlorodiaminopimelic acid is related to its role in bacterial cell wall biosynthesis. DAP is a key component of the peptidoglycan layer in bacterial cell walls, and 3-Chlorodiaminopimelic acid is incorporated into this layer in place of DAP. This incorporation leads to a weakened cell wall and increased susceptibility to antibiotics.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chlorodiaminopimelic acid are related to its incorporation into the bacterial cell wall. The weakened cell wall can lead to increased susceptibility to antibiotics, as well as increased susceptibility to host immune defenses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chlorodiaminopimelic acid in lab experiments is its reliability as a biomarker for bacterial infections. However, one limitation is the potential for false positives due to the presence of 3-Chlorodiaminopimelic acid in some non-pathogenic bacteria.
Orientations Futures
For research on 3-Chlorodiaminopimelic acid include the development of more sensitive and specific detection methods, as well as the exploration of its potential use in the development of new antibiotics targeting bacterial cell wall biosynthesis. Additionally, further research is needed to better understand the physiological effects of 3-Chlorodiaminopimelic acid incorporation into bacterial cell walls.
Méthodes De Synthèse
The synthesis of 3-Chlorodiaminopimelic acid involves the chlorination of DAP using thionyl chloride or phosphorus pentachloride. The resulting product can then be purified using various chromatography techniques.
Applications De Recherche Scientifique
3-Chlorodiaminopimelic acid has been used as a biomarker for bacterial infections due to its presence in the cell walls of many Gram-negative bacteria. It has been shown to be a reliable marker for detecting bacterial infections in both human and animal samples.
Propriétés
Numéro CAS |
114831-14-0 |
|---|---|
Nom du produit |
3-Chlorodiaminopimelic acid |
Formule moléculaire |
C7H13ClN2O4 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
2,6-diamino-3-chloroheptanedioic acid |
InChI |
InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |
Clé InChI |
UZCHFKQDEKHHGI-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
SMILES canonique |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
Synonymes |
3-CDPA 3-chlorodiaminopimelic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

